molecular formula C14H12N6O B2613654 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-61-4

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2613654
CAS RN: 1396877-61-4
M. Wt: 280.291
InChI Key: ZILNKPNADNDUQC-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that is synthesized through a specific method, and its mechanism of action is of particular interest to researchers. In

Scientific Research Applications

Antiallergic Activity

A series of compounds related to 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide were synthesized to explore their antiallergic properties. One such compound, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, exhibited significant antiallergic activity, showing an ED50 value of 0.8 mg/kg orally and proving to be 85 times more potent than the standard antiallergic agent disodium cromoglycate (DSCG) upon intravenous administration (Honma et al., 1983). Further research into these compounds for their potential as clinically useful antiallergic agents is underway.

Synthetic Pathways and Polymer Applications

The compound's structural motif has been utilized in various synthetic pathways, leading to the development of polymers with high thermal stability and inherent viscosities. For instance, pyridine-2,6-dicarboxylic acid phenyl ester was condensed with various di- and tetraamino compounds, resulting in polymers that are stable up to more than 400°C under argon atmosphere (Banihashemi & Eghbali, 1976). These findings suggest potential applications in materials science, particularly for creating materials that require high thermal resistance.

properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(16-10-11-5-4-8-15-9-11)13-17-19-20(18-13)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILNKPNADNDUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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